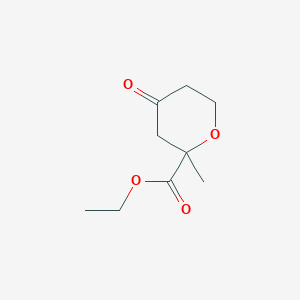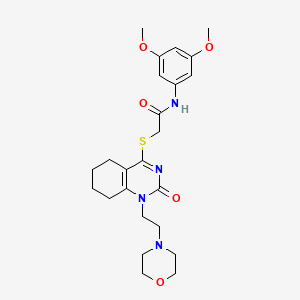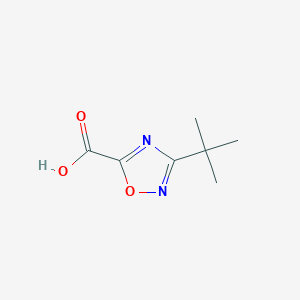
Ethyl 2-methyl-4-oxooxane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate, also known as Hagemann’s ester, is an organic compound with the linear formula C10H14O3 . It was first prepared and described in 1893 by German chemist Carl Hagemann .
Synthesis Analysis
Hagemann’s ester can be synthesized through several approaches . One of the methods involves the reaction of methylene iodide and two equivalents of ethyl acetoacetate in the presence of sodium methoxide to form the diethyl ester of 2,4-diacetyl pentane. This precursor is then treated with base to induce cyclization, and finally, heat is applied to generate Hagemann’s ester . Other approaches include Knoevenagel’s, Newman and Lloyd’s, and Mannich and Forneau’s methods .Molecular Structure Analysis
The molecular structure of Ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate consists of a cyclohexene ring with a carbonyl group at the 4th position and a carboxylate ester group at the 2nd position . The compound also has a methyl group attached to the 2nd carbon of the cyclohexene ring .Chemical Reactions Analysis
Ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate is used in organic chemistry as a reagent in the synthesis of many natural products including sterols, trisporic acids, and terpenoids . It can react with 4-methyl-aniline to get 2-oxo-cyclohexanecarboxylic acid p-toluidide .Physical And Chemical Properties Analysis
Ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate is a liquid at room temperature with a boiling point of 268-272 °C . It has a density of 1.078 g/mL at 25 °C . The refractive index is 1.488 .Scientific Research Applications
Synthesis of Highly Functionalized Compounds
- Phosphine-Catalyzed Annulation: Ethyl 2-methyl-2,3-butadienoate, closely related to Ethyl 2-methyl-4-oxooxane-2-carboxylate, serves as a 1,4-dipole synthon in [4 + 2] annulation with N-tosylimines, catalyzed by organic phosphine. This process yields ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity, expanding the scope of synthesizing tetrahydropyridines (Zhu, Lan, & Kwon, 2003).
Enzymatic Kinetic Resolution
- Production of Chiral Compounds: Ethyl 1,4-benzodioxan-2-carboxylate's kinetic resolution via lipase-catalyzed transesterification showcases the utility of related esters in producing enantiomerically pure compounds, an essential process in drug synthesis (Kasture et al., 2005).
Antimalarial and Antimycobacterial Activities
- Synthesis of Antimalarial Derivatives: Derivatives of Ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate, prepared from ethyl 2-phenyl-1-pyrroline-5-carboxylate, exhibit in vitro activity against Plasmodium falciparum and antimycobacterium, indicating potential antimalarial and antimycobacterial applications (Ningsanont et al., 2003).
Anticancer Activity
- EGFR-TK Inhibition: Ethyl 4-substituted-3-oxo-quinoxaline-2-carboxylates, derived from ethyl 3-oxo-3,4-dihydroquinoxaline-2-carboxylate, show notable anti-proliferative effects against various cancer cell lines and strong EGFR inhibitory activity, highlighting the compound's potential in cancer therapy (Ahmed et al., 2020).
Continuous Flow Synthesis
- Hydroxamic Acids Production: A continuous flow tubing reactor technique for transforming methyl or ethyl carboxylic esters to corresponding hydroxamic acids showcases an innovative approach to produce HDAC inhibitors used in anticancer therapy, demonstrating the process's efficiency and higher product purity (Riva et al., 2009).
Safety and Hazards
Future Directions
Hagemann’s ester has been used as a key building block in many syntheses . For example, a key intermediate for the fungal hormone trisporic acid was made by its alkylation . It has also been used to make sterols . The compound continues to be of interest in organic chemistry for the synthesis of various natural products .
Mechanism of Action
Target of Action
Ethyl 2-methyl-4-oxooxane-2-carboxylate, also known as Hagemann’s ester , is an organic compound used in organic chemistry as a reagent in the synthesis of many natural products . The primary targets of this compound are the biochemical pathways involved in the synthesis of sterols, trisporic acids, and terpenoids .
Mode of Action
The compound interacts with its targets by serving as a key building block in many syntheses . It is used in various chemical reactions, including aldol cyclization and inverse-electron-demand Diels–Alder reactions .
Biochemical Pathways
The affected pathways include the biosynthesis of sterols, trisporic acids, and terpenoids . These pathways are crucial for the production of important biomolecules in organisms. For example, sterols are essential components of cell membranes, while terpenoids have diverse roles, including serving as plant pigments and biological signaling molecules.
Biochemical Analysis
Biochemical Properties
It is known to be used in the synthesis of various natural products , suggesting that it may interact with a variety of enzymes and proteins
Cellular Effects
Given its role in the synthesis of natural products , it may influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
properties
IUPAC Name |
ethyl 2-methyl-4-oxooxane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-3-12-8(11)9(2)6-7(10)4-5-13-9/h3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSUXZMORGKTAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(=O)CCO1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
141033-94-5 |
Source


|
| Record name | ethyl 2-methyl-4-oxooxane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-6-(3,4-dimethoxyphenethyl)-4-(2-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2943115.png)

![(E)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2943117.png)


![2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2943124.png)
![3-(Prop-2-enoylamino)-N-[(2R,4R)-2-thiophen-2-yloxan-4-yl]propanamide](/img/structure/B2943125.png)
![8-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B2943128.png)
![N-[4-({(Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl}amino)phenyl]acetamide](/img/structure/B2943129.png)

![6-(3-Ethoxypropyl)-4,7,8-trimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2943131.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2943132.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3-phenoxybenzamide](/img/structure/B2943133.png)
